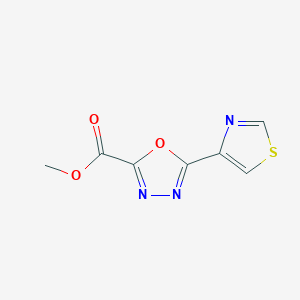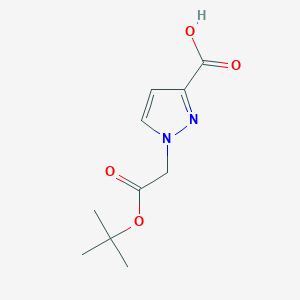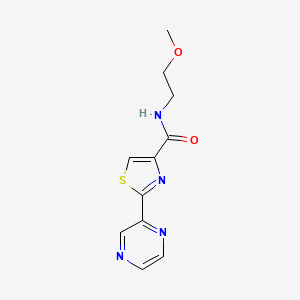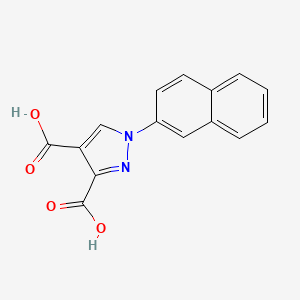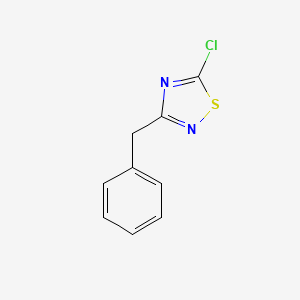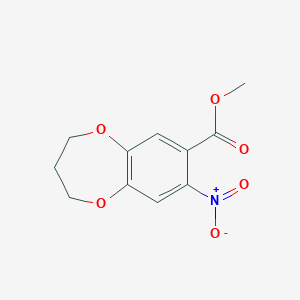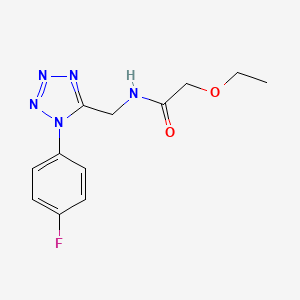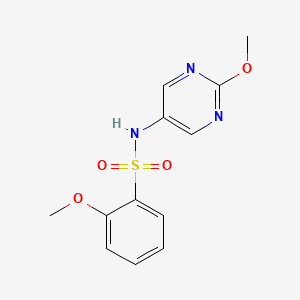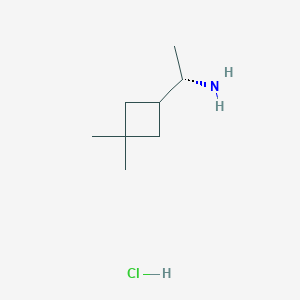![molecular formula C18H15IN2OS B2837914 N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide CAS No. 477545-45-2](/img/structure/B2837914.png)
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves reactions between precursors under specific conditions . For instance, a compound with a similar 1,3-thiazol-2-yl group was synthesized by reacting two precursors, 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide, under Hantzsch thiazole synthesis conditions .Molecular Structure Analysis
The molecular structure of a compound can be determined by its molecular formula. For “N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide”, the molecular formula is C16H11IN2OS . This indicates that the compound contains carbon ©, hydrogen (H), iodine (I), nitrogen (N), oxygen (O), and sulfur (S).Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its molecular structure and formula. For “this compound”, the molecular formula is C16H11IN2OS , which suggests that it is a solid compound at room temperature.科学的研究の応用
Antimicrobial Applications
Researchers have synthesized a range of thiazole derivatives, including structures similar to N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide, demonstrating significant antimicrobial properties. For instance, Bikobo et al. (2017) developed N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives showing potent antimicrobial activity against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains, with some molecules surpassing reference drugs in efficacy (Bikobo et al., 2017). Similarly, Darwish et al. (2014) synthesized heterocyclic compounds incorporating sulfamoyl moiety, aiming to enhance antimicrobial effectiveness, and their results indicated promising antibacterial and antifungal activities (Darwish et al., 2014).
Anticancer Applications
The anticancer potential of thiazole derivatives has been explored in several studies. Ravinaik et al. (2021) designed and synthesized substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, evaluating their efficacy against various cancer cell lines including breast, lung, colon, and ovarian cancers. Many of these compounds displayed moderate to excellent anticancer activities, outperforming the reference drug etoposide in some cases (Ravinaik et al., 2021). Another study by Gomha et al. (2017) synthesized novel thiazole and 1,3,4-thiadiazole derivatives showing significant anticancer activities, particularly against Hepatocellular carcinoma cell line (HepG-2), highlighting the potential of thiazole cores in anticancer drug development (Gomha et al., 2017).
Materials Science Applications
In the realm of materials science, Seed (2007) discussed the synthesis of mesogenic materials containing sulfur-based five-membered heterocyclic cores like thiazole and thiadiazole. These materials exhibit unique physical properties such as reduced packing ability and low viscosity, making them suitable for applications in liquid crystal technology and organic electronics (Seed, 2007).
将来の方向性
The future directions for research on “N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide” could involve further exploration of its potential biological activities, given that compounds with similar structures have shown promise in this area . Additionally, the development of new assays for studying this compound could also be a promising direction .
作用機序
Target of Action
Compounds with a similar thiazole structure have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . The thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they can induce various molecular and cellular effects .
特性
IUPAC Name |
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN2OS/c19-15-9-7-14(8-10-15)16-12-23-18(20-16)21-17(22)11-6-13-4-2-1-3-5-13/h1-5,7-10,12H,6,11H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERHYTDWYVVJFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

